molecular formula C16H14FN3O3 B12015149 N'-[(E)-(3-fluorophenyl)methylideneamino]-N-(3-methoxyphenyl)oxamide

N'-[(E)-(3-fluorophenyl)methylideneamino]-N-(3-methoxyphenyl)oxamide

Cat. No.: B12015149
M. Wt: 315.30 g/mol
InChI Key: OLUFDHNFMBRNMN-VCHYOVAHSA-N
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Description

N’-[(E)-(3-fluorophenyl)methylideneamino]-N-(3-methoxyphenyl)oxamide is an organic compound characterized by the presence of both fluorine and methoxy functional groups attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(3-fluorophenyl)methylideneamino]-N-(3-methoxyphenyl)oxamide typically involves the condensation reaction between 3-fluorobenzaldehyde and 3-methoxyaniline in the presence of an appropriate catalyst. The reaction proceeds as follows:

    Condensation Reaction:

Industrial Production Methods

In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency and minimize the production costs.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(3-fluorophenyl)methylideneamino]-N-(3-methoxyphenyl)oxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: The fluorine and methoxy groups can participate in nucleophilic substitution reactions, where they are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation Products: Corresponding oxides or carboxylic acids.

    Reduction Products: Amines or alcohols.

    Substitution Products: Compounds with new functional groups replacing the fluorine or methoxy groups.

Scientific Research Applications

N’-[(E)-(3-fluorophenyl)methylideneamino]-N-(3-methoxyphenyl)oxamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.

    Materials Science: The compound is explored for its use in the development of novel materials with specific electronic or optical properties.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism by which N’-[(E)-(3-fluorophenyl)methylideneamino]-N-(3-methoxyphenyl)oxamide exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The presence of fluorine and methoxy groups enhances its binding affinity and specificity towards these targets. The compound may inhibit or activate specific pathways, leading to desired biological outcomes.

Comparison with Similar Compounds

Similar Compounds

    N’-[(E)-(3-methoxyphenyl)methylideneamino]-N-(3-fluorophenyl)oxamide: Similar structure but with reversed positions of fluorine and methoxy groups.

    N’-[(E)-(3-chlorophenyl)methylideneamino]-N-(3-methoxyphenyl)oxamide: Chlorine substituent instead of fluorine.

    N’-[(E)-(3-fluorophenyl)methylideneamino]-N-(3-hydroxyphenyl)oxamide: Hydroxy group instead of methoxy.

Uniqueness

N’-[(E)-(3-fluorophenyl)methylideneamino]-N-(3-methoxyphenyl)oxamide is unique due to the specific combination of fluorine and methoxy groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and applications.

Properties

Molecular Formula

C16H14FN3O3

Molecular Weight

315.30 g/mol

IUPAC Name

N'-[(E)-(3-fluorophenyl)methylideneamino]-N-(3-methoxyphenyl)oxamide

InChI

InChI=1S/C16H14FN3O3/c1-23-14-7-3-6-13(9-14)19-15(21)16(22)20-18-10-11-4-2-5-12(17)8-11/h2-10H,1H3,(H,19,21)(H,20,22)/b18-10+

InChI Key

OLUFDHNFMBRNMN-VCHYOVAHSA-N

Isomeric SMILES

COC1=CC=CC(=C1)NC(=O)C(=O)N/N=C/C2=CC(=CC=C2)F

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)C(=O)NN=CC2=CC(=CC=C2)F

Origin of Product

United States

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